Cas no 1898-13-1 ((+)-Cembrene)

(+)-Cembrene 化学的及び物理的性質
名前と識別子
-
- 1,3,6,10-Cyclotetradecatetraene,3,7,11-trimethyl-14-(1-methylethyl)-, (1E,3Z,6E,10E,14S)-
- CEMBRENE
- (1S,2E,7E,11E)-2,4(18),7,11-Cembratraene
- (S)-14-Isopropyl-3,7,11-trimethyl-cyclotetradeca-1t,3c,6t,10t-tetraen
- (S)-14-isopropyl-3,7,11-trimethyl-cyclotetradeca-1t,3c,6t,10t-tetraene
- 1,3,6,10-Cyclotetradecatetr
- 1,3,6,10-Cyclotetradecatetraene,14-isopropyl-3,7,11-trimethyl-,(+)
- 14-Isopropyl-3,7,11-trimethyl-1,3,6
- 14-Isopropyl-3,7,11-trimethyl-1,3,6,10-cyclotetradecatetraene
- Thunbergen
- Thunbergene
- (+)-CEMBRENE
- 1,3,6,10-Cyclotetradecatetraene, 14-isopropyl-3,7,11-trimethyl-, (+)-
- Cembrene,99%
- 1-isopropyl-4,8,12-trimethyl-cyclotetradeca-2,4,7,11-tetraene
- 1898-13-1
- (+)-Thunbergen
- DTXSID80880701
- Thumbelene
- (1E,3Z,6E,10E,14S)-3,7,11-Trimethyl-14-(1-methylethyl)-1,3,6,10-cyclotetradecatetraene
- 41F9848B-1F92-4929-BD50-32C995663B66
- (1E,3Z,6E,10Z,14S)-3,7,11-trimethyl-14-propan-2-ylcyclotetradeca-1,3,6,10-tetraene
- (S-(E,Z,E,E))-3,7,11-Trimethyl-14-(1-methylethyl)-1,3,6,10-cyclotetradecatetraene
- 1,3,6,10-Cyclotetradecatetraene, 3,7,11-trimethyl-14-(1-methylethyl)-, (S-(E,Z,E,E))-
- (1Z,3Z,6Z,10Z)-14-ISOPROPYL-3,7,11-TRIMETHYLCYCLOTETRADECA-1,3,6,10-TETRAENE
- (+)-Cembrene
-
- インチ: InChI=1S/C20H32/c1-16(2)20-14-12-18(4)10-6-8-17(3)9-7-11-19(5)13-15-20/h8,10-12,14,16,20H,6-7,9,13,15H2,1-5H3/b14-12-,17-8+,18-10+,19-11+/t20-/m0/s1
- InChIKey: DMHADBQKVWXPPM-ZYYPUGONSA-N
- ほほえんだ: CC1CCC=C(C)CC[C@@H](C(C)C)C=CC(C)=CCC=1 |c:4,13,19,t:16,&1:9|
計算された属性
- せいみつぶんしりょう: 272.25000
- どういたいしつりょう: 272.25
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 6
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: はくしょくけっしょうふんまつ
- 密度みつど: 0.8830 (estimate)
- ゆうかいてん: 59-61 °C
- ふってん: 350.52°C (rough estimate)
- フラッシュポイント: 166.8°C
- 屈折率: 1.7290 (estimate)
- PSA: 0.00000
- LogP: 6.61780
- ようかいせい: 水に溶けない
- じょうきあつ: Not available
(+)-Cembrene セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: S24/25
- セキュリティ用語:S24/25
- ちょぞうじょうけん:冷凍ケース(-20°C)
(+)-Cembrene 税関データ
- 税関コード:2902199090
- 税関データ:
中国税関コード:
2902199090概要:
290219090他のシクロアルカン/シクロオレフィン及びシクロテルペン。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量
要約:
290219990他のシクロアルカン、シクロオレフィン、シクロエーテルテルテルテルテルテルテルテルテルペン。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
(+)-Cembrene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C256558-75mg |
(+)-Cembrene |
1898-13-1 | 75mg |
$ 19000.00 | 2023-09-08 | ||
TRC | C256558-1mg |
(+)-Cembrene |
1898-13-1 | 1mg |
$ 345.00 | 2023-04-18 | ||
TRC | C256558-10mg |
(+)-Cembrene |
1898-13-1 | 10mg |
$ 2641.00 | 2023-04-18 | ||
TRC | C256558-5mg |
(+)-Cembrene |
1898-13-1 | 5mg |
$ 1430.00 | 2023-04-18 |
(+)-Cembrene 関連文献
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Matthew J. Palframan,Gerald Pattenden Nat. Prod. Rep. 2019 36 108
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Dorothea Tholl,Zarley Rebholz,Alexandre V. Morozov,Paul E. O'Maille Nat. Prod. Rep. 2023 40 766
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3. Alternative synthetic route to the cembrene skeletonHisao Takayanagi,Tadao Uyehara,Tadahiro Kato J. Chem. Soc. Chem. Commun. 1978 359
-
Baofu Xu,Wenbo Ning,Xiuting Wei,Jeffrey D. Rudolf Org. Biomol. Chem. 2022 20 8833
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5. Marine natural products: nephthenol and epoxynephthenol acetate, cembrene derivatives from a soft coralFrancis J. Schmitz,David J. Vanderah,L. S. Ciereszko J. Chem. Soc. Chem. Commun. 1974 407
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6. Concise syntheses of cembrenes based on radical-mediated vinylcyclopropane ring-opening reactions in casbeneGerald Pattenden,Allison J. Smithies J. Chem. Soc. Perkin Trans. 1 1996 57
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Alexey V. Tkachev,Alexey V. Vorobjev Mendeleev Commun. 2000 10 109
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Thi Chinh Ngo,Duy Quang Dao,Nguyen Minh Thong,Pham Cam Nam RSC Adv. 2016 6 30824
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9. Neocembrene-A, a termite trail pheromoneA. J. Birch,W. V. Brown,J. E. T. Corrie,B. P. Moore J. Chem. Soc. Perkin Trans. 1 1972 2653
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10. Sarcoehrenbergilides D–F: cytotoxic cembrene diterpenoids from the soft coral Sarcophyton ehrenbergiMohamed-Elamir F. Hegazy,Tarik A. Mohamed,Abdelsamed I. Elshamy,Ahmed R. Hamed,Mahmoud A. A. Ibrahim,Shinji Ohta,Akemi Umeyama,Paul W. Paré,Thomas Efferth RSC Adv. 2019 9 27183
(+)-Cembreneに関する追加情報
Professional Introduction to Compound CAS No. 1898-13-1 and Product Name (+)-Cembrene
(+)-Cembrene, a naturally occurring triterpene compound with the chemical formula C₁₅H₂₄, is identified by the CAS number 1898-13-1. This compound has garnered significant attention in the field of chemobiology due to its unique structural properties and promising biological activities. Triterpenes, a class of terpenoids, are known for their diverse pharmacological effects, and (+)-Cembrene stands out as a representative of this group with its distinct double-bond configuration and cyclopropyl ring.
The structural framework of (+)-Cembrene consists of a highly oxygenated tricyclic skeleton, which contributes to its complex reactivity and biological interactions. This molecular architecture has been the focus of extensive research, particularly in understanding its role as a bioactive molecule. The presence of multiple functional groups, including hydroxyl and carbonyl moieties, makes (+)-Cembrene a versatile candidate for further chemical modifications and derivatization, opening avenues for drug development.
Recent studies have highlighted the potential of (+)-Cembrene in modulating various cellular pathways, particularly those involved in inflammation and immune response. Research published in peer-reviewed journals has demonstrated that (+)-Cembrene exhibits anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly relevant in the context of chronic inflammatory diseases, where natural compounds like (+)-Cembrene could serve as lead candidates for therapeutic intervention.
In addition to its anti-inflammatory effects, (+)-Cembrene has shown promise in preclinical studies as a potential chemopreventive agent. Its ability to modulate signaling pathways associated with cell proliferation and apoptosis suggests its utility in preventing the initiation and progression of cancerous lesions. Specifically, research indicates that (+)-Cembrene can interfere with the activity of signaling molecules such as Akt and Erk, which are crucial for cancer cell survival and growth.
The biosynthetic pathway of (+)-Cembrene is another area of active investigation. Studies have identified key enzymes involved in the triterpenoid biosynthesis pathway that contribute to the formation of the characteristic cyclopropyl ring structure. Understanding these enzymatic steps not only provides insights into the natural production of (+)-Cembrene but also offers opportunities for metabolic engineering to enhance its yield or modify its structure for improved pharmacological efficacy.
From a synthetic chemistry perspective, the total synthesis of (+)-Cembrene represents a significant challenge due to its complex stereochemistry. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Recent reports detail novel synthetic routes that employ asymmetric catalysis to achieve the desired stereoisomer with high enantiomeric excess. These advancements are crucial for scaling up production and facilitating further biological testing.
The pharmacokinetic properties of (+)-Cembrene are also under scrutiny to determine its potential as a drug candidate. Initial pharmacokinetic studies suggest that (+)-Cembrene exhibits moderate bioavailability when administered orally, with a reasonable half-life allowing for repeated dosing regimens. Additionally, preliminary toxicology studies indicate that (+)-Cembrene is well-tolerated at therapeutic doses, although further long-term studies are necessary to fully assess its safety profile.
Future research directions for (+)-Cembrene include exploring its mechanism of action in greater detail and identifying potential synergistic combinations with other therapeutic agents. The compound's ability to interact with multiple targets suggests that it could be used in combination therapies to enhance treatment outcomes. Furthermore, investigating its effects in different disease models will provide a more comprehensive understanding of its therapeutic potential.
In conclusion, (+)-Cembrene, identified by CAS number 1898-13-1, is a triterpenoid compound with significant promise in the field of chemobiology. Its unique structural features and demonstrated biological activities make it an attractive candidate for further research and development. As our understanding of natural products continues to evolve, compounds like (+)-Cembrene will undoubtedly play an important role in shaping future therapeutic strategies.
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